Nafcillin
Overview
Description
Nafcillin is a semi-synthetic antibiotic belonging to the penicillin class. It is a narrow-spectrum beta-lactam antibiotic that is resistant to beta-lactamase enzymes produced by certain bacteria. This resistance makes this compound particularly effective against infections caused by penicillinase-producing staphylococci .
Preparation Methods
Nafcillin is synthesized from the penicillin nucleus, 6-aminopenicillanic acid. The synthetic route involves the acylation of 6-aminopenicillanic acid with 2-ethoxy-1-naphthoyl chloride under basic conditions to form this compound . Industrial production methods typically involve the fermentation of Penicillium chrysogenum to produce 6-aminopenicillanic acid, followed by chemical modification to introduce the naphthoyl side chain .
Chemical Reactions Analysis
Nafcillin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the beta-lactam ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines
Scientific Research Applications
Nafcillin has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study beta-lactamase resistance and the synthesis of beta-lactam antibiotics.
Biology: It is used to investigate the mechanisms of bacterial resistance and the role of penicillin-binding proteins in bacterial cell wall synthesis.
Medicine: this compound is employed in clinical research to develop new antibiotics and to study the pharmacokinetics and pharmacodynamics of beta-lactam antibiotics.
Industry: This compound is used in the pharmaceutical industry for the production of antibiotic formulations and as a reference standard in quality control
Mechanism of Action
Nafcillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death .
Comparison with Similar Compounds
Nafcillin is similar to other beta-lactam antibiotics such as oxacillin, cloxacillin, and dicloxacillin. it is unique in its pharmacokinetic properties and its ability to induce cytochrome P-450 enzymes, specifically CYP2C9 . This induction can affect the metabolism of other drugs that are substrates of CYP2C9, such as warfarin and nifedipine . Compared to oxacillin, this compound has been associated with higher rates of hypokalemia and acute kidney injury .
Similar compounds include:
- Oxacillin
- Cloxacillin
- Dicloxacillin
- Methicillin
This compound’s resistance to beta-lactamase and its specific pharmacokinetic profile make it a valuable antibiotic in the treatment of staphylococcal infections .
Biological Activity
Nafcillin is a semisynthetic antibiotic belonging to the penicillin class, primarily used to treat infections caused by penicillinase-producing Staphylococcus aureus. This article explores the biological activity of this compound, focusing on its mechanism of action, antimicrobial efficacy, interactions with other antibiotics, and case studies highlighting its clinical applications.
This compound exhibits bactericidal activity against susceptible bacteria during their active multiplication phase. It operates by inhibiting bacterial cell wall synthesis through:
- Binding to Penicillin-Binding Proteins (PBPs) : this compound forms covalent bonds with PBPs, which are critical for the transpeptidation process in cell wall synthesis. This action inhibits the activities of transpeptidase and carboxypeptidase, preventing cross-linking in the bacterial cell wall .
- Effectiveness against Resistant Strains : this compound is particularly effective against methicillin-sensitive Staphylococcus aureus (MSSA) and is resistant to degradation by staphylococcal penicillinase, making it a preferred choice for treating infections caused by these strains .
Antimicrobial Efficacy
This compound's effectiveness has been evaluated in various studies. A notable study demonstrated that this compound-loaded nanocomposite hydrogels exhibited strong antimicrobial activity against Staphylococcus aureus and Escherichia coli. The hydrogels were tested using methods such as the agar disc diffusion and time-kill tests, confirming this compound's robust bactericidal properties .
Table 1: Antimicrobial Activity of this compound Against Common Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
MSSA | 0.5 - 2 µg/mL | Bactericidal |
MRSA | >256 µg/mL | Limited activity |
Streptococcus pneumoniae | 0.125 - 1 µg/mL | Bactericidal |
Escherichia coli | 4 - 16 µg/mL | Moderate activity |
Synergistic Effects with Other Antibiotics
Research has shown that this compound can enhance the efficacy of other antibiotics when used in combination. For instance, a study reported that the combination of vancomycin and this compound significantly improved antibacterial activity against various strains of Staphylococcus aureus compared to either drug alone. This synergistic effect is particularly notable in cases of heterogeneous vancomycin-intermediate Staphylococcus aureus (hVISA) and methicillin-resistant Staphylococcus aureus (MRSA) infections .
Table 2: Synergistic Effects of this compound with Other Antibiotics
Combination | Observed Effect | Statistical Significance |
---|---|---|
This compound + Vancomycin | Enhanced bactericidal activity | P ≤ 0.001 |
This compound + Daptomycin | Increased killing of MRSA | Not specified |
Case Studies
- MRSA Bacteremia Treatment : A clinical study highlighted the use of this compound as adjunctive therapy in persistent MRSA bacteremia. The findings indicated that this compound not only enhanced innate immune-mediated killing but also reduced MRSA virulence in a murine model . This suggests that this compound can sensitize bacterial cells to host defense mechanisms, making it a valuable addition to treatment regimens for resistant infections.
- Combination Therapy : In another case involving complicated skin and soft tissue infections caused by MRSA, the combination of this compound with daptomycin resulted in improved outcomes compared to monotherapy. The study emphasized the potential for this compound to enhance the effectiveness of daptomycin against resistant strains .
Properties
IUPAC Name |
(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27)/t15-,16+,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXLMGHLHQJAGZ-JTDSTZFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
985-16-0 (mono-hydrochloride salt, anhydrous) | |
Record name | Nafcillin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023343 | |
Record name | Nafcillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Nafcillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014745 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, NOT MORE THAN SLIGHT CHARACTERISTIC ODOR; WHITE TO YELLOWISH WHITE POWDER; FREELY SOL IN WATER & CHLOROFORM, SOL IN ALCOHOL /NAFCILLIN SODIUM/, 1.72e-02 g/L | |
Record name | Nafcillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00607 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NAFCILLIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3133 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Nafcillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014745 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Like other penicillins, nafcillin exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication in the bacterial cell wall synthesis. It inhibits the biosynthesis of the bacterial cell wall by forming covalent bonds with penicillin-binding proteins that play a critical role in the final transpeptidation process. Binding to penicillin-binding proteins inhibits the transpeptidase and carboxypeptidase activities conferred by these proteins and prevents the formation of the crosslinks., SODIUM NAFCILLIN & METHICILLIN ARE GOOD EXAMPLES OF A STRUCTURAL DESIGN THAT INHIBITS BETA-LACTAM HYDROLYSIS BY STERIC CROWDING. /SODIUM NAFCILLIN/, The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/, Bactericidal; inhibit bacterial cell wall synthesis. Action is dependent on the ability of penicillins to reach and bind penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Penicillin-binding proteins (which include transpeptidases, carboxypeptidases, and endopeptidases) are enzymes that are involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Penicillins bind to, and inactivate, penicillin-binding proteins, resulting in the weakening of the bacterial cell wall and lysis. /Penicillins/ | |
Record name | Nafcillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00607 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3133 | |
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CAS No. |
147-52-4, 985-16-0 | |
Record name | Nafcillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Nafcillin [INN:BAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147524 | |
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Record name | Nafcillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00607 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Nafcillin | |
Source | EPA DSSTox | |
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Record name | Nafcillin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.174 | |
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Record name | NAFCILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | NAFCILLIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3133 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Nafcillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014745 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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